

# Predictive Solubility Profiling of 3-(3-aminophenyl)-N-phenylpropanamide: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-(3-aminophenyl)-N-phenylpropanamide

**Cat. No.:** B13854721

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## Executive Summary

This technical guide provides a comprehensive predictive solubility analysis for **3-(3-aminophenyl)-N-phenylpropanamide**, a structural motif common in histone deacetylase (HDAC) inhibitors and kinase inhibitor intermediates. Due to the absence of widespread experimental data for this specific chemical entity, this guide utilizes Group Contribution Methods (GCM) and Hansen Solubility Parameters (HSP) to construct a theoretical solubility landscape.

The compound exhibits a "Push-Pull" physicochemical profile: a lipophilic scaffold (two phenyl rings, ethyl linker) competing with hydrophilic hydrogen-bonding moieties (amide linker, primary aniline). Consequently, we predict high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in short-chain alcohols and chlorinated solvents, and poor solubility in non-polar hydrocarbons and pure water.

## Chemical Profile & Molecular Descriptors

To accurately predict solubility, we must first deconstruct the molecule into its thermodynamic interaction groups.

Compound: **3-(3-aminophenyl)-N-phenylpropanamide** Structure:

**Table 1: Physicochemical Descriptors (Predicted)**

Descriptor	Value (Approx.)	Mechanistic Implication
Molecular Weight	240.30 g/mol	Moderate size; kinetics of dissolution likely fast if crystal lattice is broken.
LogP (Octanol/Water)	2.5 – 3.2	Lipophilic. Preferentially partitions into organic phases.
H-Bond Donors (HBD)	3 (Aniline -NH <sub>2</sub> , Amide -NH-)	High capacity for solvent interaction; requires solvents with H-bond accepting capability.
H-Bond Acceptors (HBA)	2 (Amide C=O, Aniline N)	Can interact with protic solvents (Alcohols, Water).
Rotatable Bonds	5	Flexible linker suggests lower lattice energy compared to rigid analogs, potentially aiding solubility.

## Predictive Modeling Framework: Hansen Solubility Parameters (HSP)

The most robust method for in silico solubility screening is the Hansen Solubility Parameter system, which splits the cohesive energy density into three components: Dispersion (

), Polarity (

), and Hydrogen Bonding (

).

## Group Contribution Estimation

Using the Van Krevelen and Fedors group contribution methods, we estimate the HSP values for **3-(3-aminophenyl)-N-phenylpropanamide**.

- Dispersion ( ): High contribution from two aromatic rings ( ) and the alkyl chain.
- Polarity ( ): Moderate contribution from the amide dipole.
- H-Bonding ( ): Significant contribution from the primary amine and amide groups.

Estimated Target HSP Sphere:

- Interaction Radius ( ): ~8.0 (Estimated)

## Relative Energy Difference (RED) Logic

Solubility is predicted using the RED number:

Where

is the distance between the solvent and solute in Hansen space:

[1]

- RED < 1: Soluble (High probability)
- RED = 1: Partially Soluble / Swelling
- RED > 1: Insoluble

## Predicted Solubility Landscape

Based on the calculated distance (

) from the target sphere, we classify common organic solvents.

### Table 2: Predicted Solvent Compatibility

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, NMP, DMAc	High	Perfect match for dipolarity ( ) and H-bond accepting ( ). These solvents disrupt the crystal lattice effectively.
Chlorinated	Dichloromethane (DCM), Chloroform	Good	High dispersion forces ( ) match the aromatic rings; moderate polarity handles the amide.
Alcohols	Methanol, Ethanol, Isopropanol	Moderate to Good	Good H-bonding match. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Ethers/Esters	THF, Ethyl Acetate, Acetone	Moderate	Good H-bond acceptors, but may lack sufficient dispersion force density to fully solvate the aromatic system at high concentrations.
Aqueous	Water, Buffer (pH 7)	Low	Hydrophobic effect dominates. The lipophilic aromatic rings prevent solvation

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despite H-bonding groups.

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Hydrocarbons

Hexane, Heptane,  
Toluene

Poor

and

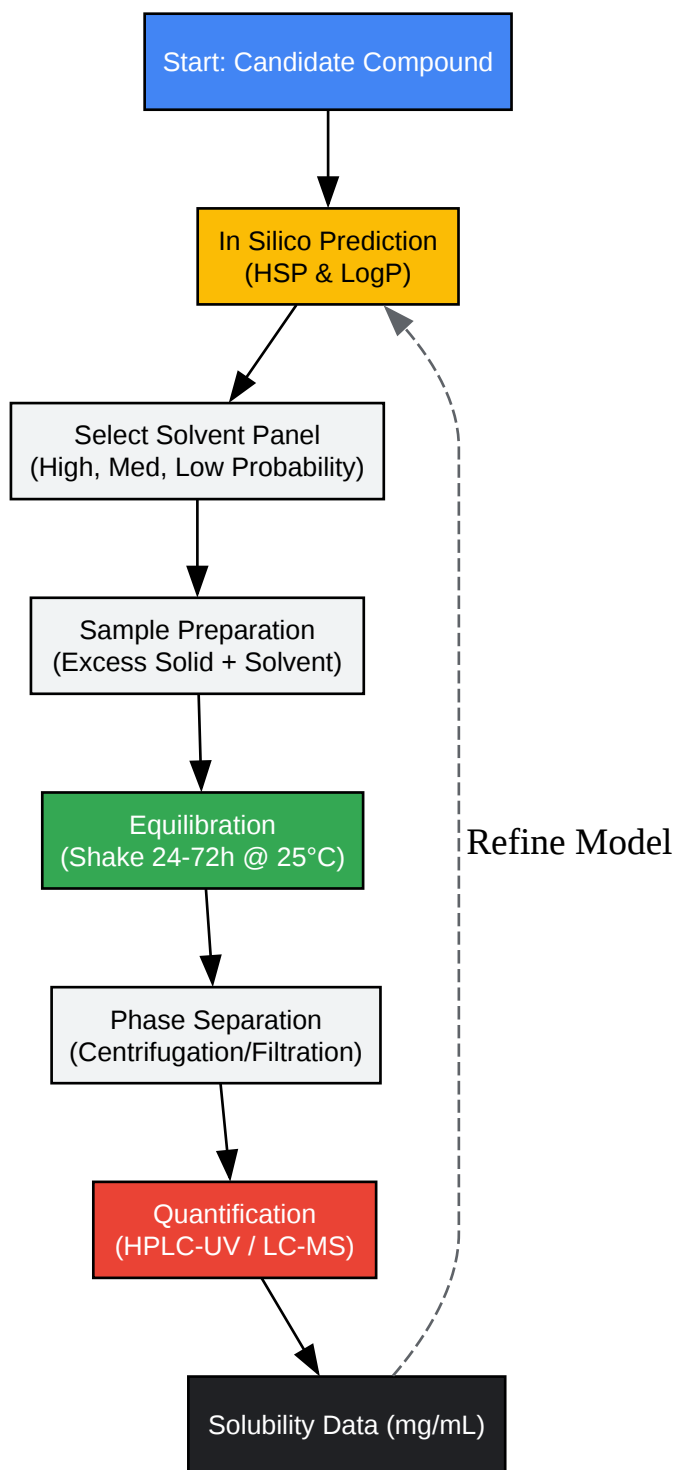
mismatch. Solvent cannot overcome solute-solute H-bonding interactions.

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## Experimental Validation Protocol

While predictions guide solvent selection, experimental validation is mandatory. The following protocol employs the "Shake-Flask" method, the gold standard for thermodynamic equilibrium solubility.

## Workflow Diagram



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Figure 1: Integrated workflow for predictive modeling and experimental validation of solubility.

## Step-by-Step Protocol

## Reagents:

- Test Compound: **3-(3-aminophenyl)-N-phenylpropanamide** (>95% purity).
- Solvents: HPLC grade DMSO, Methanol, Acetonitrile, Water.

## Procedure:

- Preparation: Weigh approximately 10-20 mg of the compound into 2 mL borosilicate glass vials.
- Solvent Addition: Add 1.0 mL of the selected solvent to each vial.
  - Note: If the solid dissolves immediately, add more solid until a visible precipitate remains (saturation).
- Equilibration: Cap vials tightly. Place in an orbital shaker or thermomixer at  $25^{\circ}\text{C} \pm 1^{\circ}\text{C}$ . Agitate at 500-700 RPM for 24 to 72 hours.
  - Self-Validation Check: Visual inspection is critical. If all solid disappears, the solution is not saturated. Add more solid and repeat.
- Phase Separation:
  - Centrifuge samples at 10,000 RPM for 10 minutes to pellet undissolved solids.
  - Alternatively, filter the supernatant using a 0.22  $\mu\text{m}$  PTFE syringe filter (pre-saturated to prevent adsorption).
- Quantification (HPLC-UV):
  - Dilute the supernatant (e.g., 1:100) with mobile phase to fit within the calibration curve range.
  - Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
  - Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Gradient elution.

- Detection: UV at 254 nm (aromatic absorption).

## Application: pH-Dependent Solubility (The "Aniline Effect")

A critical feature of this molecule is the aniline nitrogen, which is basic (pKa ~ 4.6).

- Neutral pH (pH 7): The molecule is neutral and lipophilic. Solubility is low in water (< 0.1 mg/mL).[2]
- Acidic pH (pH < 3): The aniline group becomes protonated ( ). This charge drastically increases aqueous solubility.
- Strategic Implication: For purification or formulation, forming a salt (e.g., Hydrochloride or Mesylate) will significantly enhance aqueous solubility, potentially by 100-fold compared to the free base.

## References

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## Sources

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